3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
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Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN5 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom, and tetrazole, a five-membered ring composed of four nitrogen atoms and one carbon atom
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as high thermal stability and chemical resistance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the reaction of piperidine with sodium azide and a suitable electrophile to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the tetrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce different functional groups onto the tetrazole ring .
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3,4-tetrazol-5-yl)methylpiperidine hydrochloride
- tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate
- 4-(1-Isopropyl-1H-tetrazol-5-yl)piperidine
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine and tetrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-2-5(4-7-3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOUXMGCAWTMTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNN=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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